molecular formula C14H10INO B8687290 4-((4-Iodophenoxy)methyl)benzonitrile

4-((4-Iodophenoxy)methyl)benzonitrile

Cat. No.: B8687290
M. Wt: 335.14 g/mol
InChI Key: CPYHJSBXYDELRI-UHFFFAOYSA-N
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Description

4-((4-Iodophenoxy)methyl)benzonitrile is a benzonitrile derivative featuring a 4-iodophenoxymethyl substituent.

Properties

Molecular Formula

C14H10INO

Molecular Weight

335.14 g/mol

IUPAC Name

4-[(4-iodophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H10INO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,10H2

InChI Key

CPYHJSBXYDELRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)I)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Benzonitrile derivatives are highly tunable through substituent modifications. Key analogs include:

  • 4-((1H-Indol-3-yl)methyl)benzonitrile (3a) : Contains an indole moiety, introducing hydrogen-bonding capabilities and aromaticity. Synthesized via photoredox catalysis with 82% yield, this compound demonstrates higher synthetic efficiency compared to derivatives with methoxy or dimethoxy groups (e.g., 3e: 41% yield) .
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile : Features a basic piperazine group, enhancing solubility in polar solvents. Safety data (GHS compliance) are available for this compound, emphasizing the importance of substituents in toxicity profiles .
  • 4-[4-Bromo-3-(oxanyloxymethyl)phenoxy]benzonitrile: A brominated analog used as a Crisaborole intermediate. The bromine atom provides a handle for further functionalization, similar to iodine in the target compound .
  • 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile : A chlorinated derivative with a hydroxymethyl group, offering both steric bulk and polarity .

Its large atomic radius may also influence crystal packing and spectroscopic properties.

Physical and Spectroscopic Properties

Compound Name Molecular Weight (g/mol) Key Substituent Notable Properties
4-((1H-Indol-3-yl)methyl)benzonitrile ~246.3 Indolylmethyl High yield (82%), aromatic π-system
4-[4-Bromo-3-(oxanyloxy)methyl]benzonitrile ~425.9 Bromo, oxanyloxymethyl Crisaborole intermediate
4-[(3-Chlorophenyl)methyl]benzonitrile ~231.7 Chlorophenyl Lipophilic, potential CNS activity
Target Compound ~351.2 Iodophenoxymethyl Hypothesized radiopharmaceutical use

Notes:

  • The iodine atom increases molecular weight significantly (~351.2 vs. ~246.3 for indole analogs).
  • Iodine’s polarizability may enhance intermolecular interactions in solid-state structures.

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